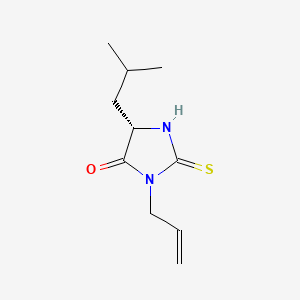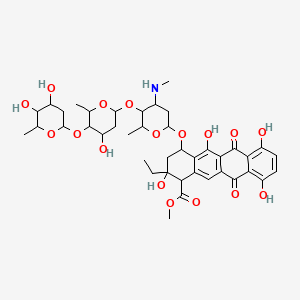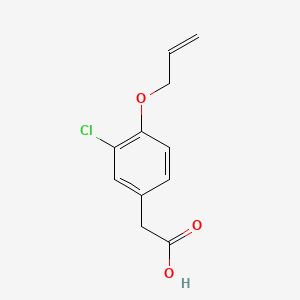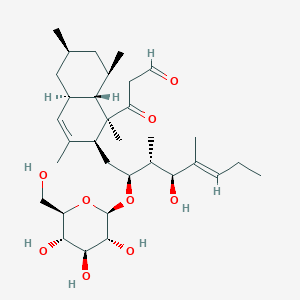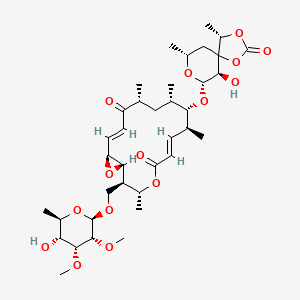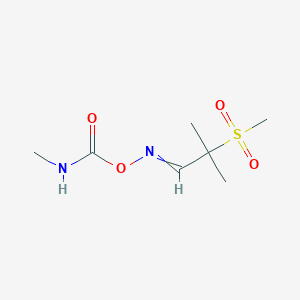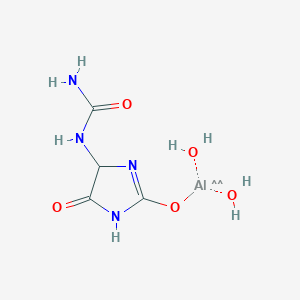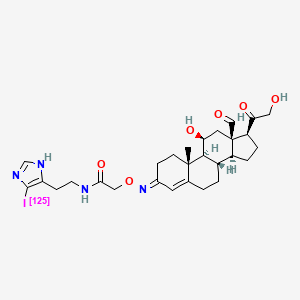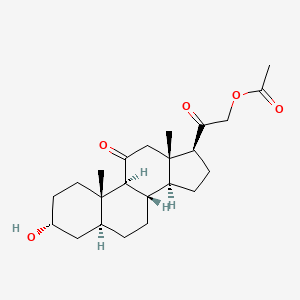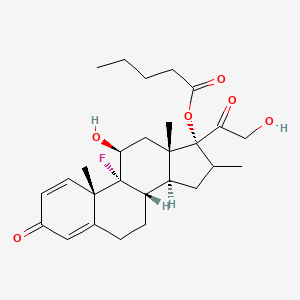
倍他米松戊酸酯
描述
Betamethasone valerate is a synthetic glucocorticoid ester . It is the 17-valerate ester of betamethasone . It is often used to treat mild eczema with good efficacy and lower incidence of steroid-induced adverse effects due to its lower potency compared to other glucocorticoids . It is also used to help relieve redness, itching, swelling, or other discomfort caused by skin conditions .
Molecular Structure Analysis
Betamethasone valerate has a molecular formula of C27H37FO6 . Its average mass is 476.578 Da and its monoisotopic mass is 476.257416 Da .
Chemical Reactions Analysis
Betamethasone valerate is analyzed using high-performance liquid chromatography (HPLC) methods . The HPLC method is accurate, sensitive, selective, and precise and can be used for routine analysis in quality control laboratories .
Physical And Chemical Properties Analysis
Betamethasone valerate is a white to practically white odorless crystalline powder . It is practically insoluble in water, freely soluble in acetone and chloroform, soluble in alcohol, and slightly soluble in benzene and ether .
科学研究应用
Anti-Inflammatory Efficacy Enhancement
Betamethasone Valerate has been used in research to enhance anti-inflammatory efficacy. It was loaded into niosomes to improve the drug’s anti-inflammatory efficacy and reduce its systemic side effects by providing prolonged and localized drug delivery into the skin . The niosomes demonstrated good physicochemical stability under refrigeration for up to 3 months .
Treatment of Dermatological Conditions
Betamethasone Valerate, being a corticosteroid, has been widely utilized to treat several inflammatory and allergic dermatological conditions, including atopic dermatitis and psoriasis . It is very potent and has a half-life of 36 - 54 hours which allows a lower dose to be employed .
Suppression of Inflammatory Mediators
Betamethasone binds to a specific intracellular receptor resulting in the modulation of multiple gene transcription. This causes the suppression of the production of inflammatory mediators like leukotrienes and prostaglandins and the inhibition of inflammatory cells recruitment into the skin .
Analysis of Topical Preparations
Betamethasone Valerate is used in the analysis of topical preparations. A fast reversed-phase high-performance liquid chromatography method has been developed for the simultaneous determination of three betamethasone esters-containing binary mixtures along with the excipients of their dosage forms .
Photostabilization in Cream and Gel Formulations
Betamethasone Valerate has been studied for its photostability in cream and gel formulations .
Quality Tests and Assays
Betamethasone Valerate USP reference standard is intended for use in specified quality tests and assays as specified in the USP compendia .
安全和危害
Betamethasone valerate may cause damage to the endocrine system through prolonged or repeated exposure . It may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects . It causes skin irritation and may cause an allergic reaction . It may be harmful if swallowed . Repeated exposure may cause skin dryness or cracking .
未来方向
属性
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHRLVCMMWUAJD-SUYDQAKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022673 | |
| Record name | Betamethasone valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Betamethasone valerate | |
CAS RN |
2152-44-5 | |
| Record name | Betamethasone valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2152-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betamethasone valerate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betamethasone valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAMETHASONE VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IFA5XM7R2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does betamethasone valerate exert its anti-inflammatory effects?
A1: Betamethasone valerate, like other corticosteroids, primarily acts by binding to intracellular glucocorticoid receptors. [] This binding leads to a cascade of downstream effects:
- Transcriptional Regulation: The drug-receptor complex translocates to the nucleus and modulates the transcription of various genes involved in inflammation. []
- Anti-inflammatory Cytokine Suppression: It suppresses the production of pro-inflammatory cytokines like IL-4 and IL-13, key players in inflammatory responses. []
- Cellular Immune Response Modulation: Betamethasone valerate inhibits the proliferation and activation of immune cells, including lymphocytes, responsible for inflammation. []
Q2: What is the molecular formula and weight of betamethasone valerate?
A2: Betamethasone valerate has the molecular formula C27H37FO6 and a molecular weight of 476.59 g/mol. []
Q3: What spectroscopic data is available for betamethasone valerate?
A3: The reference standard for betamethasone valerate exhibits specific UV and infrared spectra. [] These spectra are crucial for identification and quality control purposes.
Q4: How does the formulation of betamethasone valerate impact its stability?
A4: Betamethasone valerate can undergo degradation under certain conditions. Studies have explored the impact of different formulations on its stability.
- Cream vs. Ointment Base: Betamethasone valerate in an ointment base demonstrated significantly higher efficacy than in a fatty alcohol propylene glycol (FAPG) base, highlighting the importance of formulation. []
- Biopolymer Incorporation: Incorporation of betamethasone valerate and sodium fusidate into a biopolymer base enhanced efficacy compared to a conventional formulation, suggesting improved drug delivery and stability. []
- Photostability: Research has investigated photostabilization strategies using compounds like titanium dioxide to protect betamethasone valerate from UV-induced degradation. []
Q5: What is known about the absorption and distribution of topical betamethasone valerate?
A5: While primarily intended for topical application, betamethasone valerate can be absorbed systemically to some extent. Factors influencing absorption include:
- Skin Condition: Patients with extensive psoriasis exhibited greater systemic absorption compared to healthy individuals, highlighting the impact of skin barrier integrity. [, ]
- Vehicle and Occlusion: The vehicle used and the presence of occlusion can significantly influence the extent of absorption. [, ]
Q6: Were there any studies on the long-term effects of betamethasone valerate?
A6: One study investigated the long-term use of betamethasone valerate aerosol in children with asthma. After 11 months of treatment, substitution with a placebo led to symptom exacerbation, suggesting the efficacy of the drug in long-term management. Importantly, two children were able to discontinue therapy, indicating a low risk of dependency. [, ]
Q7: What dermatological conditions has betamethasone valerate been studied for?
A7: Research has explored the efficacy of betamethasone valerate in various dermatological conditions:
- Psoriasis: Studies demonstrate its effectiveness in treating scalp and plaque psoriasis, with comparisons to other treatments like calcipotriol and phototherapy. [, , , , , ]
- Atopic Dermatitis: Betamethasone valerate effectively reduced inflammation and improved skin barrier function in atopic dermatitis, with comparisons to tacrolimus. [, ]
- Vitiligo: While effective, betamethasone valerate showed modest results in treating vitiligo, prompting investigations into combination therapies. []
- Phimosis: Topical betamethasone valerate, alone and in combination with hyaluronidase, demonstrated significant efficacy in treating phimosis in boys. [, ]
- Other Conditions: Research also supports its use in conditions like seborrheic dermatitis, prurigo nodularis, and infected eczema. [, , ]
Q8: What analytical methods are employed for the characterization and quantification of betamethasone valerate?
A8: Several analytical techniques are crucial in betamethasone valerate research:
- High-Performance Liquid Chromatography (HPLC): This method allows for the separation, identification, and quantification of betamethasone valerate and its degradation products. [, ]
- UV Spectrophotometry: UV spectrophotometry, particularly using the absorbance ratio method, facilitates simultaneous quantification of betamethasone valerate in multi-component formulations. [, ]
- Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective technique for the identification and purity assessment of betamethasone valerate. []
Q9: What safety concerns are associated with betamethasone valerate?
A9: While generally safe for topical use, potential side effects associated with betamethasone valerate include:
- Skin Atrophy: Prolonged or excessive use can lead to skin thinning, highlighting the importance of appropriate treatment duration and monitoring. [, ]
- Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: Systemic absorption, particularly with potent formulations or prolonged use, can potentially suppress the HPA axis, affecting cortisol production. [, ]
- Local Irritation: Some individuals may experience mild skin irritation, burning, or itching at the application site. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



